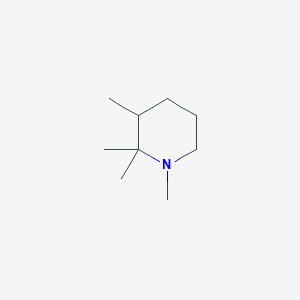

Tetramethylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

69010-98-6 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

1,2,2,3-tetramethylpiperidine |

InChI |

InChI=1S/C9H19N/c1-8-6-5-7-10(4)9(8,2)3/h8H,5-7H2,1-4H3 |

InChI Key |

YAXWOADCWUUUNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Tetramethylpiperidine Derivatives in Modern Chemical Research: A Technical Guide

Introduction: Beyond a Simple Heterocycle

In the landscape of modern chemical research, the 2,2,6,6-tetramethylpiperidine (TMP) scaffold stands out as a remarkably versatile structural motif. Far more than a simple saturated heterocycle, its unique architecture, characterized by profound steric hindrance around the nitrogen atom, imparts a suite of valuable and diverse functionalities. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core applications of TMP and its key derivatives, providing not only the theoretical underpinnings but also practical, field-proven insights and experimental protocols. We will explore how this single molecular framework is leveraged in three distinct, high-impact areas of research: as a cornerstone for radical-scavenging light stabilizers, as a precision tool for non-nucleophilic proton abstraction in synthesis, and as the precursor to one of the most selective and widely used oxidation catalysts.

The Unique Structural Attributes of the Tetramethylpiperidine Moiety

The utility of TMP originates from its defining structural feature: four methyl groups positioned on the two carbons alpha to the nitrogen atom[1][2]. These bulky substituents create a sterically congested environment that effectively shields the nitrogen's lone pair of electrons and any radical character on the nitrogen atom. This steric hindrance is the causal factor behind its two most critical properties:

-

Low Nucleophilicity: The nitrogen atom is a strong base but a very poor nucleophile, as the bulky methyl groups prevent it from approaching and attacking electrophilic centers[2][3][4].

-

Radical Stability: When the amine is oxidized to its corresponding nitroxide radical (TEMPO), the steric shield prevents radical-radical recombination, rendering the nitroxide exceptionally stable and persistent[3].

Overview of Key Derivatives and Their Acronyms

The TMP core is the foundation for several classes of reagents, each with a specific application domain:

-

Hindered Amine Light Stabilizers (HALS): These are derivatives of TMP used as additives to protect polymers from photodegradation[5].

-

TMP and its Metallo-Amide Bases (e.g., LiTMP): 2,2,6,6-Tetramethylpiperidine itself is used as a hindered, non-nucleophilic base. It can be deprotonated to form even stronger bases like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)[1][4][6].

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): This stable nitroxide radical, formed by the oxidation of TMP, is a highly selective catalyst for the oxidation of alcohols[5].

Core Functions: From Polymer Stabilization to Precision Synthesis

This guide will dissect the science and application of each of these derivatives. We will explore the intricate radical scavenging cycle that makes HALS indispensable in the plastics industry, the strategic use of TMP as a "proton sponge" to control delicate synthetic transformations, and the elegant catalytic cycle of TEMPO that enables clean and selective alcohol oxidations. By understanding the causality behind the experimental choices for each application, researchers can better harness the power of this remarkable heterocyclic scaffold.

Hindered Amine Light Stabilizers (HALS): Principles and Applications

The longevity and durability of polymeric materials are often compromised by exposure to ultraviolet (UV) radiation, which initiates a cascade of radical reactions leading to degradation. Hindered Amine Light Stabilizers (HALS), based on the this compound framework, are a class of additives that provide exceptional protection against this photo-oxidative damage[7]. Unlike UV absorbers, which block UV light, HALS function by actively interfering with the radical degradation cycle[7].

The Radical Scavenging Mechanism: The Denisov Cycle

The high efficiency and long-lasting protective action of HALS are attributed to a regenerative catalytic cycle known as the Denisov Cycle. This complex process involves the HALS derivative being oxidized to a stable aminoxyl (nitroxide) radical, which then traps the polymer alkyl radicals (R•) and peroxy radicals (ROO•) that are responsible for propagating degradation.

The key steps are:

-

Initiation: The secondary amine of the HALS is oxidized by polymer hydroperoxides (ROOH) or other radical species generated by UV light to form a stable nitroxide radical (>NO•).

-

Trapping of Alkyl Radicals: The nitroxide radical efficiently scavenges polymer alkyl radicals (R•) to form a non-radical amino ether (>NOR).

-

Trapping of Peroxy Radicals: The amino ether then reacts with a polymer peroxy radical (ROO•) to regenerate the nitroxide radical (>NO•) and produce a stable, non-radical product (ROOR).

This cyclic regeneration means that a single HALS molecule can neutralize many radical species, providing long-term stability without being rapidly consumed.

Experimental Workflow: Evaluating Polymer Photostability

To assess the efficacy of a HALS derivative, researchers employ accelerated weathering tests that simulate long-term outdoor exposure in a controlled laboratory setting.

This protocol describes a general procedure for evaluating the photostability of a polymer (e.g., polypropylene) formulated with and without a HALS additive.

-

Sample Preparation:

-

Prepare polymer formulations by melt-blending the base polymer with the desired concentration of the HALS additive (e.g., 0.1-0.5 wt%). A control sample with no HALS should also be prepared.

-

Press the blended materials into flat plaques of uniform thickness (e.g., 2 mm) using a compression molder. Standard specimen dimensions are often 75 mm x 150 mm[8].

-

-

Accelerated Weathering Exposure:

-

Place the polymer plaques in an accelerated weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340 lamps to simulate sunlight) and a moisture system[8][9].

-

Program the chamber to run a repetitive cycle of UV exposure and moisture condensation. A typical cycle might be 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at 50°C[8].

-

Remove samples at predetermined time intervals (e.g., 0, 250, 500, 1000, 2000 hours) for analysis.

-

-

Data Analysis: Quantifying Stabilization Efficacy

-

Visual Inspection: Note any changes in appearance, such as color change (yellowing), cracking, or loss of gloss.

-

Spectroscopic Analysis (FTIR): Monitor the formation of carbonyl groups (C=O), a key indicator of polymer oxidation. This is often done by calculating the "Carbonyl Index," which is the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to a reference peak that does not change during degradation.

-

Mechanical Testing: Measure changes in mechanical properties such as tensile strength and elongation at break. A significant decrease in these properties indicates degradation.

-

The HALS-containing samples should exhibit a much slower rate of carbonyl group formation and a better retention of mechanical properties compared to the control sample over the exposure period.

Visualizing the HALS Mechanism: A Graphviz Diagram

Caption: The Denisov Cycle for Hindered Amine Light Stabilizers (HALS).

Data Table: Comparison of Common HALS Derivatives

| HALS Derivative Name | Chemical Structure Type | Molecular Weight | Key Features |

| Tinuvin 770 | Monomeric | Low | Good compatibility, effective in thick sections. |

| Chimassorb 944 | Polymeric | High | Low volatility, excellent extraction resistance, suitable for films and fibers. |

| Tinuvin 622 | Polymeric | High | Good performance at elevated temperatures, low volatility. |

| Hostavin N 30 | Oligomeric | Medium | Effective in a wide range of polymers, good compatibility. |

This compound as a Non-Nucleophilic Base in Organic Synthesis

In the precise world of organic synthesis, the ability to selectively remove a proton without initiating unwanted side reactions is paramount. 2,2,6,6-Tetramethylpiperidine (TMP) excels in this role[3][4]. Its steric bulk renders it an excellent non-nucleophilic base, capable of deprotonation without acting as a nucleophile[2].

The "Proton Sponge" in Action: Steric Hindrance and Basicity

With a pKa of its conjugate acid around 11.07, TMP is a moderately strong base, suitable for deprotonating a variety of organic substrates[10]. The four methyl groups surrounding the nitrogen atom effectively block the path for nucleophilic attack on electrophilic centers like carbonyl carbons or alkyl halides. This makes it an ideal choice for promoting elimination reactions over substitution reactions.

Key Applications in Synthesis

TMP and its more potent lithium salt, LiTMP (pKa ≈ 37), are workhorses for specific transformations:

-

Elimination Reactions (Dehydrohalogenation): TMP is highly effective in promoting E2 elimination reactions to form alkenes from alkyl halides. Its steric bulk can favor the formation of the less substituted (Hofmann) product, as it preferentially abstracts the more sterically accessible proton[8][11][12][13][14].

-

Enolate Formation: While stronger bases like LDA are more common, LiTMP is used for the selective formation of kinetic enolates from ketones, especially when dealing with sensitive substrates where a highly hindered base is advantageous.

Experimental Protocol: A Representative Dehydrobromination Reaction

This protocol describes the dehydrobromination of a secondary alkyl halide using 2,2,6,6-tetramethylpiperidine to favor the elimination product.

Reaction: Dehydrobromination of 2-bromo-3-methylbutane.

-

Reagent Setup and Reaction Conditions:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon), add the secondary alkyl halide (e.g., 2-bromo-3-methylbutane, 1.0 eq).

-

Add a suitable aprotic solvent, such as toluene or tetrahydrofuran (THF), to achieve a concentration of approximately 0.5 M.

-

Add 2,2,6,6-tetramethylpiperidine (1.5 eq) to the solution via syringe. The excess base ensures complete reaction.

-

Heat the reaction mixture to reflux (for toluene, ~110°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification Procedures:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess TMP as its ammonium salt), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product, a mixture of alkenes, can be purified by fractional distillation or column chromatography to isolate the desired alkene products (2-methyl-2-butene and 3-methyl-1-butene).

-

Logical Workflow for Base Selection: A Graphviz Diagram

Caption: Decision workflow for selecting a base in organic synthesis.

TEMPO and its Derivatives: Catalytic Oxidation Masters

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, has emerged as a premier catalyst for this purpose, offering exceptional selectivity for primary alcohols to aldehydes and secondary alcohols to ketones, often under mild, environmentally benign conditions[1][13][15][16][17].

The Chemistry of the Nitroxide Radical

TEMPO itself is a stable radical. The actual oxidizing agent in these reactions is the N-oxoammonium ion, which is generated in situ from TEMPO through oxidation by a stoichiometric co-oxidant.

The catalytic cycle begins with the oxidation of the TEMPO radical to the highly electrophilic N-oxoammonium ion. A variety of co-oxidants can be used, including sodium hypochlorite (bleach), bis(acetoxy)iodobenzene (BAIB), or, in greener protocols, molecular oxygen in the presence of a metal co-catalyst (like copper).

The generated N-oxoammonium ion then reacts with the alcohol substrate. In a key step, it abstracts a hydride from the alcohol's α-carbon, leading to the formation of the carbonyl compound and the corresponding hydroxylamine. This hydroxylamine is then re-oxidized back to the TEMPO radical by the co-oxidant, completing the catalytic cycle. A major advantage of TEMPO-mediated oxidations is their high chemoselectivity. Primary alcohols are oxidized to aldehydes with little to no over-oxidation to carboxylic acids. Secondary alcohols are efficiently converted to ketones, while other functional groups are often tolerated.

Experimental Protocol: TEMPO-Mediated Oxidation of a Primary Alcohol

This protocol details a practical and efficient aerobic oxidation of a primary alcohol to an aldehyde using a Cu(I)/TEMPO catalyst system with ambient air as the terminal oxidant.

Reaction: Oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde.

-

Step-by-Step Procedure:

-

In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the primary alcohol (e.g., 4-nitrobenzyl alcohol, 1.0 eq) in acetonitrile (to a concentration of ~0.2 M).

-

To the stirring solution, add copper(I) bromide (CuBr, 0.1 eq), 2,2'-bipyridine (bpy, 0.1 eq), and TEMPO (0.1 eq).

-

The solution will typically change color (e.g., to a deep red-brown).

-

Allow the reaction to stir vigorously, open to the ambient air, at room temperature.

-

Monitor the reaction by TLC. The reaction is often complete when the color changes again (e.g., to a turbid green), signifying consumption of the starting alcohol (typically 1-4 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent like pentane or diethyl ether.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by recrystallization or silica gel column chromatography to yield the pure product.

-

The Catalytic Cycle of TEMPO Oxidation: A Graphviz Diagram

Caption: The catalytic cycle for TEMPO-mediated alcohol oxidation.

Data Table: Substrate Scope and Selectivity of TEMPO Derivatives

| TEMPO Derivative | Key Feature | Typical Application |

| TEMPO | Unsubstituted | General purpose oxidation of primary and secondary alcohols. |

| 4-HO-TEMPO | Hydroxy-functionalized | Can be immobilized on solid supports for easier catalyst recovery. |

| 4-AcNH-TEMPO | Acetamido-functionalized | Often shows enhanced stability and catalytic activity in certain systems. |

| AZADO | Azaadamantane-based | Less sterically hindered, showing higher reactivity for oxidizing hindered alcohols. |

Emerging Applications and Future Outlook

The utility of the this compound framework continues to expand into new and exciting areas of research, driven by its unique chemical properties.

Role in Polymer Chemistry and Material Science

Beyond their role as light stabilizers, nitroxide derivatives like TEMPO are pivotal in Nitroxide-Mediated Polymerization (NMP) . In NMP, TEMPO acts as a controlling agent, reversibly capping the growing polymer chain. This allows for the synthesis of polymers with well-defined molecular weights and narrow distributions, a key requirement for advanced materials.

Applications in Biomedicine and Organic Electronics

The stable radical nature of nitroxides has led to their investigation as antioxidants and probes in biological systems[11][14]. They can scavenge reactive oxygen species (ROS) and have shown potential as protective agents against oxidative stress-related pathologies[11]. Their paramagnetic properties also make them useful as contrast agents for magnetic resonance imaging (MRI)[11][14]. In the realm of organic electronics, nitroxide radical polymers are being explored for applications in rechargeable batteries and data storage due to their stable redox properties.

Future Research Directions

Future research will likely focus on developing new TMP-based catalysts with enhanced reactivity and selectivity, designing novel HALS for increasingly demanding applications, and further exploring the biomedical potential of nitroxide radicals as therapeutics and diagnostic agents. The synthesis of new chiral TMP derivatives also holds promise for asymmetric catalysis.

Conclusion: A Versatile Tool for the Modern Researcher

From protecting everyday plastics from the sun's rays to enabling the precise construction of complex pharmaceutical intermediates, the derivatives of 2,2,6,6-tetramethylpiperidine have proven to be indispensable tools in chemical research. The core principles governing their function—steric hindrance and stable radical formation—give rise to a remarkable diversity of applications. By understanding the mechanisms and experimental nuances detailed in this guide, researchers across various disciplines can more effectively harness the power of this versatile scaffold to solve contemporary scientific challenges.

References

-

Grzegorz Grynkiewicz, and Wardzinska, L. (2022). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. MDPI. Available at: [Link]

-

KPU Pressbooks. (n.d.). 10.1 Synthesis of Alkenes. Organic Chemistry I. Available at: [Link]

-

Bentham Science Publishers. (2014). TEMPO and its Derivatives: Synthesis and Applications. Available at: [Link]

-

Ingenta Connect. (n.d.). TEMPO and its Derivatives: Synthesis and Applications. Available at: [Link]

-

Ośrodek Upowszechniania i Promocji Nauki i Wiedzy. (n.d.). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Available at: [Link]

-

Adpro. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Available at: [Link]

-

ResearchGate. (2020). (PDF) TEMPO and its Derivatives: Synthesis and Applications. Available at: [Link]

-

Royal Society of Chemistry. (2021). Chapter 14: Biological Applications of Nitroxide Stable Free Radicals. Available at: [Link]

-

ChemRxiv. (2024). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. Available at: [Link]

-

Kiyo R&D. (n.d.). Accelerated Weathering Test As Per ASTM D4364. Available at: [Link]

-

Karger Publishers. (n.d.). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Available at: [Link]

-

MDPI. (2017). Nitroxides as Antioxidants and Anticancer Drugs. Available at: [Link]

-

ResearchGate. (n.d.). Applications of TEMPO in synthesis. Available at: [Link]

-

Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. Available at: [Link]

-

ICC Evaluation Service, LLC. (n.d.). ASTM G154 - Accelerated Weathering. Available at: [Link]

-

National Institutes of Health. (n.d.). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Available at: [Link]

-

Chemistry Steps. (n.d.). The E2 Reaction Mechanism. Available at: [Link]

-

ResearchGate. (n.d.). 2,2,6,6-Tetramethylpiperidine. Available at: [Link]

-

Carroll University. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Available at: [Link]

-

SpringerLink. (n.d.). TEMPO-Mediated Oxidations. Available at: [Link]

-

ResearchGate. (n.d.). New Breakthroughs in Hindered Amine Light Stabilizer Performance. Available at: [Link]

-

ACS Publications. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 2(8), 1173-1175. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of hindered amine light stabilizers based on end functionalization of polypropylene. Available at: [Link]

-

SlideShare. (n.d.). Light Stabilization of Polypropylene: An Independent Perspective. Available at: [Link]

-

ACS Publications. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. Available at: [Link]

-

National Institutes of Health. (2020). Effects of UV Stabilizers on Polypropylene Outdoors. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Available at: [Link]

-

International Atomic Energy Agency. (n.d.). EFFECT OF HINDERED AMINE LIGHT STABILIZERS ON RADIATION RESISTANCE OF POLYPROPYLENE MEASURED BY DSC. Available at: [Link]

-

ResearchGate. (n.d.). Triacetoneamine Derivatives:- Industrial Applications and Recent Developments. Available at: [Link]

-

Evans, D. A. (n.d.). pKa Values of Common Bases. Available at: [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. Available at: [Link]

Sources

- 1. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. home.iitk.ac.in [home.iitk.ac.in]

- 5. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 6. crab.rutgers.edu [crab.rutgers.edu]

- 7. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. orgosolver.com [orgosolver.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. chemlaba.wordpress.com [chemlaba.wordpress.com]

- 16. crab.rutgers.edu [crab.rutgers.edu]

- 17. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

Tetramethylpiperidine as a non-nucleophilic base

An In-Depth Technical Guide to 2,2,6,6-Tetramethylpiperidine as a Non-Nucleophilic Base

Abstract

In the landscape of modern organic synthesis, the strategic selection of a base is paramount to achieving desired chemical transformations with high selectivity and yield. Non-nucleophilic bases are a critical class of reagents designed to abstract protons without engaging in competing nucleophilic side reactions. Among these, 2,2,6,6-Tetramethylpiperidine (TMP) stands out as a foundational molecule. Its unique sterically hindered structure not only makes it an effective, moderately strong non-nucleophilic base but also serves as the precursor to a range of more potent and highly selective reagents. This guide provides an in-depth exploration of TMP, from its synthesis and physicochemical properties to its applications and the advanced reactivity of its key derivatives, offering researchers and drug development professionals a comprehensive resource for its practical implementation.

The Principle of Non-Nucleophilic Basicity

In organic chemistry, many reagents that are bases are also effective nucleophiles. This dual reactivity can be problematic in reactions where only proton abstraction is desired, such as in the formation of enolates or in elimination reactions, as the base may instead perform an unwanted nucleophilic attack on an electrophilic center in the substrate.

A non-nucleophilic base is a sterically hindered organic base that is a poor nucleophile.[1] The defining characteristic of these bases is the presence of bulky substituents surrounding the basic atom (typically nitrogen), which physically obstructs its approach to an electrophilic atom but still allows it to abstract a small, accessible proton.[1][2] This steric hindrance is the key to decoupling basicity from nucleophilicity, enabling clean and selective deprotonation reactions.[2][3] 2,2,6,6-Tetramethylpiperidine (TMP or TMPH) is a quintessential example of this principle.[3][4]

Physicochemical Properties of 2,2,6,6-Tetramethylpiperidine (TMP)

TMP is a colorless to light yellow liquid with a characteristic fishy, amine-like odor.[5][6] Its utility in the lab is underpinned by its distinct physical and chemical properties, which are summarized in the table below. The four methyl groups at the 2 and 6 positions of the piperidine ring are the source of its profound steric hindrance and the cornerstone of its chemical behavior.[7]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉N | [3][8] |

| Molecular Weight | 141.26 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [5][9] |

| Boiling Point | 152 °C | [5][6] |

| Melting Point | -59 °C | [5][8] |

| Density | 0.837 g/mL at 25 °C | [5] |

| pKa (conjugate acid) | 11.07 at 25 °C | [5][6][10] |

| Solubility | Miscible with most organic solvents; limited in water | [5][8] |

Synthesis of 2,2,6,6-Tetramethylpiperidine

A common misconception is that TMP can be synthesized by the direct alkylation of piperidine.[11] However, this approach is synthetically unfeasible due to the difficulty of controllably introducing four methyl groups onto the carbons adjacent to the nitrogen.[11] The established industrial synthesis is a more robust, multi-step process.

The most common and industrially practiced route begins with the synthesis of 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine (TAA), from the condensation of acetone and ammonia.[7][11] This intermediate is then deoxygenated to furnish the final TMP product.[11] A frequently employed method for this final deoxygenation step is the Wolff-Kishner reduction.[6][7]

An alternative synthesis route involves the catalytic hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one (TAA) to 2,2,6,6-tetramethylpiperidin-4-ol, followed by further reduction, though the direct reduction of TAA to TMP is more common.[12][13]

TMP as a Hindered Base and Catalyst

The core utility of TMP stems from its structure. The bulky methyl groups effectively shield the nitrogen's lone pair of electrons, drastically reducing its ability to act as a nucleophile while preserving its capacity to accept a proton (basicity).[3][8]

As a moderately strong base (pKa of conjugate acid ≈ 11.07), TMP is effective for scavenging protons released in reactions and for applications requiring a base stronger than triethylamine but where stronger, ionic bases would cause side reactions.[5][14] One notable application is in the catalytic chlorination of phenols, where TMP demonstrates high ortho-selectivity, a feature attributed to its steric bulk influencing the reaction pathway.[14]

Key Derivatives of TMP: Expanding Synthetic Utility

While TMP itself is a useful base, its most significant role is as a precursor to a suite of powerful and highly selective reagents.

Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)

By far the most important derivative in the context of basicity is Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP or LTMP). It is a formidable, non-nucleophilic superbase that is generated in situ.[5][15]

Preparation: LiTMP is readily prepared by the deprotonation of TMP with an organolithium reagent, typically n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures.[16][17][18]

Properties and Applications: With a pKa of its conjugate acid around 37, LiTMP is a very strong base capable of deprotonating even weakly acidic C-H bonds.[15][16][17] Its steric bulk is even greater than that of the widely used lithium diisopropylamide (LDA), which often translates to higher regioselectivity.[15][19]

Key applications include:

-

Kinetic Enolate Formation: LiTMP is a premier choice for the regioselective deprotonation of unsymmetrical ketones to form the less-substituted (kinetic) enolate.[20] The base's large size makes it preferentially abstract the more sterically accessible proton.

-

Ortholithiation: It is highly effective for the directed deprotonation of aromatic and heteroaromatic rings at the position ortho to a directing group.[16][19][21]

-

Deprotonation of Sensitive Substrates: Its non-nucleophilic nature allows for deprotonation in the presence of sensitive functional groups that would be attacked by nucleophilic bases like alkyllithiums.[8][16]

Comparative Analysis: LiTMP vs. LDA

| Feature | Lithium Tetramethylpiperidide (LiTMP) | Lithium Diisopropylamide (LDA) | Reference(s) |

| Precursor Amine | 2,2,6,6-Tetramethylpiperidine | Diisopropylamine | [15] |

| pKa (conjugate acid) | ~37 (in THF) | ~36 (in THF) | [2][15] |

| Relative Steric Hindrance | Very High | High | [15][20] |

| Primary Use | High regioselectivity for kinetic enolates; deprotonation of highly hindered substrates. | General-purpose strong, non-nucleophilic base for kinetic enolate formation. | [19][20] |

| Advantages | Often provides superior regioselectivity compared to LDA. Metalation rates can be faster. | Less expensive, widely used and well-understood. | [19] |

Magnesium and Zinc-Based TMP Reagents

TMP can also be used to form highly effective magnesium and zinc amide bases, often in the presence of lithium chloride to enhance solubility and reactivity. Reagents like TMPMgCl·LiCl are powerful tools for the selective magnesiation of functionalized arenes and heteroarenes, offering an alternative to lithium bases with different reactivity profiles.[22][23] Similarly, zinc-based TMP complexes are used for chemoselective direct zincation reactions.

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

Beyond basicity, TMP is the parent compound for the stable nitroxyl radical, TEMPO.[5][11] TEMPO is not a base but a highly versatile and selective catalyst for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, typically in conjunction with a stoichiometric co-oxidant.[7][8][24] The synthesis of this crucial catalyst begins with TMP, highlighting the compound's broad importance in synthetic chemistry.[5][7]

Experimental Protocols

Protocol 1: Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) (0.5 M in THF)

This protocol is a representative procedure and must be performed by trained personnel using appropriate safety precautions, including an inert atmosphere.

Materials:

-

2,2,6,6-Tetramethylpiperidine (TMP), distilled from CaH₂ (bp 150-152 °C)[16][25]

-

n-Butyllithium (n-BuLi), ~2.5 M solution in hexanes

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous THF (e.g., 180 mL).[18]

-

Cool the flask to 0 °C using an ice-water bath.

-

Via syringe, add 2,2,6,6-tetramethylpiperidine (e.g., 17.6 mL, 105 mmol).[18]

-

Slowly add the n-butyllithium solution (e.g., 40 mL of 2.5 M, 100 mmol) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.[18]

-

After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30 minutes. The resulting pale-yellow solution of LiTMP is now ready for use.[16]

Note: LiTMP solutions have limited stability and should be prepared fresh before use. Solutions can lose significant activity after 12 hours at room temperature.[16]

Safety and Handling

2,2,6,6-Tetramethylpiperidine and its derivatives require careful handling due to their hazardous properties.

-

Hazards of TMP: TMP is a flammable liquid and vapor.[6][26] It is corrosive and can cause severe skin burns and eye damage.[26][27] It is also toxic if swallowed and may cause respiratory irritation.[26][27]

-

Hazards of Derivatives: LiTMP solutions are pyrophoric, can cause severe burns, and react violently with water.[16]

-

Handling Precautions:

-

Always work in a well-ventilated fume hood.[28]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a face shield.[27]

-

Store in a cool, dry, well-ventilated area away from heat and ignition sources.[26][27]

-

All manipulations of LiTMP must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.[16]

-

Conclusion

2,2,6,6-Tetramethylpiperidine is more than just a sterically hindered base; it is a versatile platform for accessing a range of indispensable chemical tools. While its own moderate basicity is suitable for specific applications, its true power is realized through its derivatives. The superbasic, highly selective nature of LiTMP has made it a cornerstone reagent for the construction of complex molecular architectures, particularly in the synthesis of kinetic enolates and in directed metalation. Furthermore, its role as the precursor to the TEMPO oxidation catalyst solidifies its importance across a broad spectrum of organic synthesis. For researchers in discovery and development, a thorough understanding of TMP and its progeny is essential for the precise and efficient manipulation of chemical reactivity.

References

-

The Role of 2,2,6,6-Tetramethylpiperidine in Modern Organic Synthesis. (2026-01-05). NINGBO INNO PHARMCHEM. [Link]

-

Non-nucleophilic base. Wikipedia. [Link]

-

Non-nucleophilic base. Grokipedia. [Link]

-

2,2,6,6-Tetramethylpiperidine. Grokipedia. [Link]

-

2,2,6,6-Tetramethylpiperidine. Wikipedia. [Link]

-

2,2,6,6-Tetramethylpiperidine (CAS 768-66-1) - Polymer Additive and Stabilizer. UCHEM. [Link]

-

ORGANOLITHIUMS AND LITHIUM 2,2,6,6-TETRAMETHYLPIPERIDIDE IN REDUCTIVE ALKYLATION OF EPOXIDES: SYNTHESIS OF (E)-ALKENES. Organic Syntheses. [Link]

-

Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl. Carl ROTH. [Link]

-

The Chemical Properties and Synthesis of 2,2,6,6-Tetramethylpiperidine Explained. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. (2025-08-10). ResearchGate. [Link]

-

Lithium tetramethylpiperidide. Wikipedia. [Link]

-

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO). ResearchGate. [Link]

-

A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms. (2012). NIH National Center for Biotechnology Information. [Link]

-

2,2,6,6-Tetramethylpiperidine. PubChem. [Link]

-

1-NAPHTHALENEACETIC ACID, ETHYL ESTER. Organic Syntheses. [Link]

-

Non-nucleophilic Brønsted-Lowry Superbases. (2022-09-26). Chemistry LibreTexts. [Link]

-

Extremely Strong, Non-ionic Bases: Syntheses and Applications. (1985). CHIMIA. [Link]

-

Lithium 2,2,6,6‐tetramethylpiperidide (LiTMP). ResearchGate. [Link]

-

Lithium diisopropylamide – Knowledge and References. Taylor & Francis. [Link]

-

Mg(tmp)2. PubChem. [Link]

-

Preparation of tmpMgCl·LiCl. Organic Syntheses. [Link]

-

2,2,6,6-tetramethylpiperidine 99%. Liskon Biological. [Link]

Sources

- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,2,6,6-tetramethylpiperidine 99% | 768-66-1 | Manufacturer [liskonchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 9. 2,2,6,6-Tetramethylpiperidine | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,2,6,6-Tetramethylpiperidine CAS#: 768-66-1 [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2,2,6,6-Tetramethylpiperidine: applications and safety_Chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. LITHIUM TETRAMETHYLPIPERIDIDE | 38227-87-1 [chemicalbook.com]

- 17. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Lithium 2,2,6,6-tetramethylpiperidide 97 38227-87-1 [sigmaaldrich.com]

- 22. benchchem.com [benchchem.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. researchgate.net [researchgate.net]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. merckmillipore.com [merckmillipore.com]

- 27. datasheets.scbt.com [datasheets.scbt.com]

- 28. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide on the Core Mechanism of Action of Hindered Amine Light Stabilizers (HALS)

Abstract

The relentless exposure of polymeric materials to ultraviolet (UV) radiation initiates a cascade of degradative chemical reactions, collectively known as photo-oxidation. This process compromises the structural integrity, mechanical properties, and aesthetic qualities of polymers, leading to premature failure. Hindered Amine Light Stabilizers (HALS) represent a paramount class of additives designed to mitigate this damage. Unlike UV absorbers that function by filtering UV light, HALS operate through a sophisticated and regenerative radical scavenging mechanism. This guide provides a comprehensive exploration of the core mechanism of HALS, centering on the pivotal Denisov Cycle. It will elucidate the chemical transformations that enable HALS to catalytically neutralize the free radicals responsible for polymer degradation, discuss factors influencing their efficacy, and explore synergistic interactions with other stabilizing additives. This document is intended for researchers, scientists, and professionals in the field of polymer science and material development, offering a detailed understanding grounded in established chemical principles and supported by authoritative references.

The Challenge of Polymer Photodegradation

Polymers, ubiquitous in modern applications, are susceptible to degradation from environmental stressors, with UV radiation being a primary aggressor. The energy from UV photons can break chemical bonds within the polymer matrix, generating highly reactive free radicals (R•).[1][2] These radicals readily react with atmospheric oxygen to form peroxy radicals (ROO•), which then propagate a chain reaction of autoxidation.[1] This cascade leads to detrimental effects such as:

-

Chain Scission: Reduction in polymer molecular weight, resulting in loss of tensile strength and flexibility.[1]

-

Cross-linking: Formation of brittle, often discolored, polymer networks.[1]

-

Surface Degradation: Manifests as chalking, cracking, and loss of gloss.[1]

Without effective stabilization, the service life of polymeric materials in outdoor or high-light exposure applications is severely curtailed.[1][3]

The HALS Solution: A Regenerative Defense

Hindered Amine Light Stabilizers are typically derivatives of 2,2,6,6-tetramethylpiperidine.[4][5] Their defining characteristic is a sterically hindered amine functional group, which is the cornerstone of their stabilizing activity.[2][5] Unlike UV absorbers that are consumed over time, HALS function through a cyclic, regenerative process that allows a single molecule to neutralize numerous free radicals.[1][2][6][7] This catalytic and highly efficient mechanism provides long-term protection against UV-induced degradation.[1][6][8]

The primary mechanism of HALS does not involve the absorption of UV radiation.[4][9] Instead, they act by interrupting the autoxidation cycle by scavenging the key radical intermediates.[2][4][10][11] This intricate process is known as the Denisov Cycle.[4][6][9]

The Core Mechanism: Unraveling the Denisov Cycle

The Denisov Cycle is a complex series of chemical reactions that describes how HALS catalytically inhibit polymer photo-oxidation. The cycle is initiated by the oxidation of the parent hindered amine to a stable nitroxide radical (R₂NO•), which is the key active species in the stabilization process.[4][5][9]

Step 1: Formation of the Active Nitroxide Radical

The parent hindered amine (>NH or >NR) is not the primary radical scavenger. It must first be oxidized to the corresponding nitroxide radical (>NO•). This activation can occur through reaction with various oxidizing species generated during polymer degradation, such as peroxy radicals (ROO•) or hydroperoxides (ROOH).[4][5][9][12]

>NH + ROO• → >NO• + ROH

This initial step transforms the HALS precursor into its active, radical-scavenging form.[5] The steric hindrance provided by the four methyl groups surrounding the nitrogen atom is crucial for the stability of the resulting nitroxide radical.[13]

Step 2: Trapping of Polymer Alkyl Radicals

Once formed, the nitroxide radical is highly effective at trapping polymer alkyl radicals (P•), which are central to the degradation cascade. This reaction forms a non-radical amino ether (NOR).[9]

>NO• + P• → >NOP

This step effectively removes a key propagating radical from the system, breaking the degradation chain.

Step 3: Regeneration of the Nitroxide Radical

The regenerative nature of HALS is the key to their long-term efficacy. The amino ether formed in the previous step is not a terminal product. It can react with another peroxy radical (POO•) to regenerate the nitroxide radical, thereby completing the catalytic cycle.[1][9][14]

>NOP + POO• → >NO• + POOP

The resulting peroxide (POOP) is an unstable species that can decompose into non-radical products. Through this cyclic process, a single HALS molecule can repeatedly scavenge radicals and provide sustained protection to the polymer.[1][4][6]

Diagram of the Denisov Cycle

Caption: The Denisov Cycle illustrating the regenerative mechanism of HALS.

Factors Influencing HALS Efficacy

The performance of HALS is not universal and can be influenced by several factors related to their chemical structure, the polymer matrix, and the presence of other additives.

Molecular Weight

The molecular weight of the HALS molecule plays a critical role in its performance.

-

Low Molecular Weight HALS: Exhibit higher mobility within the polymer matrix, allowing them to efficiently reach degradation sites. However, they are more prone to migration and volatilization, especially at elevated processing temperatures, which can lead to a loss of long-term stability.[1][15]

-

High Molecular Weight (Polymeric) HALS: Offer superior resistance to migration and extraction, ensuring their presence in the polymer for extended periods.[11][15][16] However, their reduced mobility can sometimes limit their efficiency in scavenging radicals throughout the bulk of the material.[15][17] An optimal molecular weight range, typically between 1500-3000 g/mol , often provides a balance between permanence and stabilizing efficiency.[15]

| HALS Type | Advantages | Disadvantages |

| Low Molecular Weight | High mobility, efficient radical scavenging | Prone to migration and volatility |

| High Molecular Weight | Low volatility, excellent resistance to extraction | Lower mobility, potentially reduced efficiency |

Basicity

HALS are amines and thus exhibit basic properties.[5] In acidic environments, such as in the presence of acidic pigments or in polymers like PVC that can release HCl, the amine group can be protonated.[4][5] This protonation can interfere with the formation of the essential nitroxide radicals, thereby reducing the effectiveness of the HALS.[4][5] Therefore, the selection of HALS with appropriate basicity for a given polymer system is crucial.[5]

Polymer Compatibility

For HALS to be effective, they must be compatible with and well-dispersed within the polymer matrix. Poor compatibility can lead to phase separation and blooming (migration to the surface), which diminishes their protective capabilities. The chemical structure of the HALS, including the nature of its substituent groups, influences its compatibility with different types of polymers.[1][17]

Synergistic Effects with Other Stabilizers

The overall stability of a polymer system can be significantly enhanced by combining HALS with other types of additives, most notably UV absorbers.[2][3][18]

-

HALS and UV Absorbers: This is a classic synergistic combination.[2][18] UV absorbers, such as benzotriazoles or benzophenones, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[9][18] They act as a "first line of defense," reducing the number of free radicals generated. The HALS then act as a "second line of defense," scavenging any radicals that still manage to form.[16][18] This dual-action approach provides a level of protection that is superior to what either additive could achieve alone.[2][18]

-

HALS and Antioxidants: While HALS are excellent light stabilizers, traditional phenolic antioxidants are more effective at providing thermal stability during high-temperature processing.[4] Combining HALS with antioxidants can provide comprehensive protection against both thermal and photo-oxidative degradation.[2] However, care must be taken as some interactions can be antagonistic. For example, some sulfur-containing antioxidants can reduce the effectiveness of HALS.[16][19]

Experimental Protocols for Evaluating HALS Performance

Validating the efficacy of a HALS formulation requires rigorous testing. The following are standard methodologies employed in the industry.

Accelerated Weathering

Objective: To simulate the long-term effects of sunlight, moisture, and heat in a compressed timeframe.

Methodology:

-

Sample Preparation: Prepare polymer samples (e.g., plaques, films, or fibers) with and without the HALS formulation.

-

Exposure: Place the samples in an accelerated weathering chamber (e.g., Xenon Arc or QUV).

-

Xenon Arc: Simulates the full spectrum of sunlight.

-

QUV: Uses fluorescent lamps to simulate the short-wave UV portion of sunlight, along with controlled moisture cycles.

-

-

Parameter Control: Set the irradiance, temperature, and humidity cycles according to standard test methods (e.g., ASTM G155 for Xenon Arc or ASTM G154 for QUV).

-

Evaluation: Periodically remove samples and evaluate changes in properties.

-

Color Change (ΔE): Measured using a spectrophotometer.

-

Gloss Retention: Measured using a gloss meter.

-

Mechanical Properties: Assess tensile strength, elongation at break, and impact strength.

-

Spectroscopic Analysis

Objective: To monitor the chemical changes in the polymer and the stabilizer during degradation.

Methodology:

-

Sample Exposure: Expose polymer films containing HALS to UV radiation.

-

FTIR Spectroscopy: Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups (C=O), a key indicator of polymer oxidation. A decrease in the rate of carbonyl group formation in the stabilized sample compared to a control indicates effective stabilization.

-

HPLC-MS: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to analyze extracts from the polymer. This technique can be used to monitor the concentration of the parent HALS and identify its transformation products, providing insight into the stabilization mechanism.[19][20]

Workflow for HALS Performance Evaluation

Caption: A typical workflow for evaluating the performance of HALS.

Conclusion

Hindered Amine Light Stabilizers are indispensable additives for protecting polymers from the damaging effects of UV radiation. Their unique, regenerative radical-scavenging mechanism, known as the Denisov Cycle, provides highly efficient and long-lasting protection. By understanding the intricacies of this mechanism, as well as the factors that influence HALS performance and their synergistic interactions with other stabilizers, researchers and developers can formulate more durable and reliable polymeric materials for a wide range of demanding applications. The continued study and development of advanced HALS systems will remain a critical area of research in polymer science, driving innovation in material longevity and performance.

References

- The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability - 3V Sigma USA. (2025, October 10).

- Hindered Amine Light Stabilizers (HALS): All About Hindered Amines - Wellt Chemicals. (2025, September 25).

- Hindered amine light stabilizers - Wikipedia.

- Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - Frontiers.

- Structure, principle of action and common types of hindered amine light stabilizers (HALS). (2022, August 5).

- Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Macromolecules - ACS Publications.

- The Synergy of UV Absorbers and HALS: Maximizing Polymer Light Stability.

- Hindered Amine Light Stabilizer: Protecting Polymers from Degradation - Wellt Chemicals. (2024, January 9).

- What Are Hindered Amine Light Stabilizers (HALS)? - Chemistry For Everyone - YouTube. (2025, June 20).

- Introduction of Light Stabilizers Additives | Baoxu Chemical.

- The Science of HALS: Protecting Plastics from UV Damage - 3V Sigma USA. (2025, January 9).

- UV Stabilizers 101: How HALS Protect Polymers from Sunlight Degradation. (2025, July 3).

- High molecular weight HALS - Partners in Chemicals. (2023, October 18).

- Aspects of the impact of stabilizer mass on performance in polymers 2. Effect of increasing molecular mass of polymeric HALS in PP - ResearchGate. (2025, August 5).

- The oxidation of hindered amine light stabilisers to nitroxy radicals in solution and in polymers. Part II.

- Understanding the Role of Hindered Amine Light Stabilizers (HALS) in Polymer Protection.

- Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light stabilizers and thiosynergists | Request PDF - ResearchGate. (2025, August 5).

- Advanced Polymer Stabilization: Understanding the Benefits of Hindered Amine Light Stabilizers (HALS) - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6).

- The Art of Stabilization - IEA SHC.

- α-Hydrogen Nitroxyl Radicals: Design, Synthesis and Properties.

Sources

- 1. 3vsigmausa.com [3vsigmausa.com]

- 2. welltchemicals.com [welltchemicals.com]

- 3. 3vsigmausa.com [3vsigmausa.com]

- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 5. longchangchemical.com [longchangchemical.com]

- 6. welltchemicals.com [welltchemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 10. UV Stabilizers 101: How HALS Protect Polymers from Sunlight Degradation [eureka.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 13. α-Hydrogen Nitroxyl Radicals: Design, Synthesis and Properties [bioforumconf.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. partinchem.com [partinchem.com]

- 16. additivesforpolymer.com [additivesforpolymer.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. iea-shc.org [iea-shc.org]

- 20. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to TEMPO-Catalyzed Oxidation of Alcohols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. Traditional methods often rely on stoichiometric, heavy-metal-based oxidants (e.g., chromium, manganese), which pose significant environmental, safety, and disposal challenges. The emergence of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst has revolutionized this field, offering a mild, highly selective, and more sustainable alternative. This guide provides an in-depth technical overview of TEMPO-catalyzed oxidation, grounded in mechanistic principles and field-proven protocols. We will explore the core catalytic cycle, dissect key named systems including the Anelli-Montanari and Stahl protocols, offer practical troubleshooting advice, and detail necessary safety precautions, equipping the modern chemist with the knowledge to confidently implement this versatile methodology.

The Ascendancy of TEMPO: A Paradigm Shift in Alcohol Oxidation

The power of TEMPO lies in its nature as a stable nitroxyl radical.[1] This stability allows it to act as a recyclable catalyst, mediating the transfer of oxidizing equivalents from a stoichiometric, terminal oxidant to the alcohol substrate. The true active species is not the TEMPO radical itself, but the corresponding N-oxoammonium ion, which is generated in situ. This catalytic approach confers several distinct advantages:

-

Exceptional Selectivity: TEMPO-based systems exhibit remarkable chemoselectivity, most notably for the oxidation of primary alcohols to aldehydes with minimal to no over-oxidation to carboxylic acids under controlled conditions.[2][3] Furthermore, they can selectively oxidize primary alcohols in the presence of secondary alcohols.[4]

-

Mild Reaction Conditions: Most protocols operate at or below room temperature (typically 0-25 °C) and at a pH range of neutral to slightly basic, preserving sensitive functional groups and stereocenters within complex molecules.[5]

-

Sustainability and Safety: The use of inexpensive and environmentally benign terminal oxidants like sodium hypochlorite (bleach) or, ideally, molecular oxygen from air, positions TEMPO catalysis as a "green" alternative to heavy-metal reagents.[6][7]

-

Broad Applicability: The methodology is tolerant of a wide array of functional groups, including alkenes, alkynes, ethers, and many heterocycles, making it suitable for late-stage functionalization in complex syntheses.[8][9]

The Engine of Oxidation: The Catalytic Cycle

Understanding the core mechanism is paramount to mastering TEMPO oxidations. The process is a synergistic cycle involving the TEMPO catalyst and a terminal (or co-) oxidant.

The generally accepted catalytic cycle proceeds as follows:

-

Activation: The terminal oxidant (e.g., NaOCl) oxidizes the TEMPO radical (1 ) to the highly electrophilic and reactive N-oxoammonium ion (2 ).

-

Oxidation of Alcohol: Under basic or neutral conditions, the alcohol substrate reacts with the N-oxoammonium ion (2 ). This step is believed to proceed via a concerted, five-membered transition state, involving deprotonation of the alcohol and abstraction of the α-hydrogen.[1][10]

-

Product Formation & Catalyst Regeneration: This step yields the desired carbonyl compound (aldehyde or ketone) and the reduced hydroxylamine form of the catalyst (3 ).

-

Re-oxidation to Nitroxyl Radical: The hydroxylamine (3 ) undergoes a comproportionation reaction with another molecule of the N-oxoammonium ion (2 ) or is directly oxidized by the terminal oxidant to regenerate the TEMPO radical (1 ), which re-enters the catalytic cycle.

Caption: Fig. 1: The core catalytic cycle of TEMPO-mediated alcohol oxidation.

Key Catalytic Systems: Protocols and Mechanistic Insights

While the core cycle is universal, its practical implementation varies depending on the choice of terminal oxidant and additives. This section details the most prevalent systems.

The Anelli-Montanari System: The Workhorse Protocol

First reported in 1987, the Anelli-Montanari protocol is a robust and cost-effective method that utilizes sodium hypochlorite (NaOCl, household bleach) as the terminal oxidant in a biphasic dichloromethane/water system.[5][10]

Causality Behind the Components:

-

NaOCl (Bleach): Serves as the inexpensive and potent terminal oxidant. The pH of commercial bleach is typically high (>12), so it must be buffered.[11]

-

Biphasic System (CH₂Cl₂/H₂O): This setup is ideal for lipophilic alcohol substrates. The oxidation occurs in the organic phase, while the inorganic salts remain in the aqueous phase, simplifying workup.[10]

-

Sodium Bicarbonate (NaHCO₃): Acts as a buffer to maintain the pH around 8.5-9. This is a critical balancing act: a higher pH accelerates the oxidation but also promotes undesirable side reactions like the Cannizzaro reaction for aldehydes lacking an α-hydrogen and decomposition of bleach.[5]

-

Potassium Bromide (KBr): Acts as a co-catalyst. It is oxidized by NaOCl to generate hypobromite (in situ), which is a more effective oxidant for regenerating the N-oxoammonium species than hypochlorite itself, thus accelerating the reaction rate.[5]

Experimental Protocol: Selective Oxidation of a Primary Alcohol to an Aldehyde [12]

-

To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C, add the primary alcohol (1.0 equiv) dissolved in dichloromethane (DCM).

-

Add an aqueous solution of KBr (0.1 equiv) and a saturated aqueous solution of NaHCO₃.

-

Add TEMPO (0.01 equiv).

-

While stirring vigorously at 0 °C, slowly add a pre-cooled aqueous solution of NaOCl (~10-13% available chlorine, 1.1-1.2 equiv), ensuring the internal temperature remains below 5 °C. The pH of the NaOCl solution should be pre-adjusted to ~8.6 with NaHCO₃.[5]

-

Monitor the reaction by TLC or GC. The reaction is typically complete within 30-60 minutes.

-

Upon completion, separate the organic layer. Quench the aqueous layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude aldehyde.

For Oxidation to Carboxylic Acids: The Anelli protocol can be modified to produce carboxylic acids by using at least 2 equivalents of NaOCl and adding a phase-transfer catalyst (e.g., Aliquat 336), which accelerates the oxidation of the intermediate aldehyde hydrate to the carboxylic acid.[5]

The Zhao Modification: Mitigating Chlorination

A significant drawback of the Anelli protocol, especially for electron-rich aromatic substrates, is the potential for competitive electrophilic chlorination of the aromatic ring by NaOCl.[10][13] The Zhao modification cleverly circumvents this by using sodium chlorite (NaClO₂) as the stoichiometric oxidant, with only a catalytic amount of NaOCl to initiate and sustain the cycle.[10][14]

Mechanism of Improvement: NaClO₂ oxidizes the aldehyde intermediate to the carboxylic acid, and in the process, regenerates NaOCl from chloride, which in turn re-oxidizes TEMPO. Since the concentration of the aggressive chlorinating agent (NaOCl) is kept very low throughout the reaction, the unwanted side reaction is dramatically suppressed.[13][14]

WARNING: Sodium chlorite and bleach must not be mixed directly before addition to the reaction, as this can generate unstable and potentially explosive chlorine dioxide (ClO₂).[10][14] They should be added simultaneously but separately to the reaction mixture.

Copper/TEMPO Aerobic Systems: The "Green" Frontier

Pioneered by researchers like Semmelhack and extensively developed by Stahl, these systems represent a significant advancement in sustainable chemistry by using molecular oxygen (from air) as the ultimate terminal oxidant, producing only water as a byproduct.[9][15][16] These reactions are typically homogeneous and involve a copper co-catalyst that facilitates the aerobic regeneration of the active oxidant.

The Stahl Protocol ([bpy]Cuᴵ/TEMPO/NMI): This highly practical system is effective for a broad range of primary alcohols, including challenging aliphatic substrates, using ambient air.[8][16][17]

Causality Behind the Components:

-

Copper(I) Source (e.g., ): The active copper species that cycles between Cu(I) and Cu(II) oxidation states to facilitate electron transfer from the reduced catalyst back to oxygen.[16][17]

-

2,2'-Bipyridine (bpy): A ligand that coordinates to the copper center, stabilizing it and tuning its redox potential to promote efficient catalysis.[15]

-

N-Methylimidazole (NMI): A base that facilitates the deprotonation of the alcohol and the formation of the key Cu(II)-alkoxide intermediate.[16][17]

-

Air (O₂): The green, terminal oxidant.

The mechanism for Cu/TEMPO systems differs from the Anelli cycle and is best described as a two-stage process involving cooperative catalysis.[16][17]

Caption: Fig. 2: Simplified mechanism for the Cu/TEMPO-catalyzed aerobic oxidation.

Experimental Protocol: Aerobic Oxidation of an Aliphatic Primary Alcohol [4]

-

To a vial, add (0.05 equiv), 2,2′-bipyridine (bpy) (0.05 equiv), TEMPO (0.05 equiv), and N-methylimidazole (NMI) (0.10 equiv).

-

Add acetonitrile (MeCN) as the solvent.

-

Add the primary alcohol substrate (1.0 equiv).

-

Seal the vial with a cap fitted with a balloon filled with ambient air (or simply leave open to the atmosphere if the reaction is fast).

-

Stir the reaction at room temperature. Monitor by GC or TLC. Reactions can take from 30 minutes for activated alcohols to 24 hours for unactivated aliphatic alcohols.[16][17]

-

Upon completion, the product can often be isolated by simply filtering the reaction mixture through a short plug of silica gel to remove the catalyst components, followed by evaporation of the solvent.[4]

Data Presentation & Protocol Selection

Choosing the correct protocol is critical for success and depends on the substrate's properties and the desired product.

Table 1: Comparison of Key TEMPO Oxidation Systems

| Feature | Anelli-Montanari | Zhao Modification | Stahl (Cu/TEMPO/Air) |

| Terminal Oxidant | NaOCl (Bleach) | NaClO₂ | O₂ (Air) |

| Typical Product | Aldehyde or Carboxylic Acid | Carboxylic Acid | Aldehyde |

| Key Additives | KBr, NaHCO₃ | Catalytic NaOCl | (bpy)Cuᴵ, NMI |

| Solvent | CH₂Cl₂ / H₂O (biphasic) | Acetonitrile / Buffer | Acetonitrile |

| Pros | Fast, inexpensive, robust | Minimizes chlorination, high yields for acids[14] | "Green" (water byproduct), high chemoselectivity, mild[8][9] |

| Cons | Chlorination side reactions, waste salts | Potential for ClO₂ formation, salt waste | Slower for unactivated alcohols, requires metal catalyst |

| Best For... | General-purpose oxidation of robust substrates. | Electron-rich aromatic alcohols to acids. | Sensitive substrates, complex molecule synthesis. |

digraph "Protocol_Selection_Workflow" { graph [fontname="Helvetica", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];Start [label="Start: Oxidize Alcohol", shape=ellipse, style=filled, fillcolor="#FBBC05"]; DesiredProduct [label="Desired Product?", shape=diamond, style=filled, fillcolor="#E8F0FE"]; SubstrateSensitivity [label="Substrate Sensitive to\nChlorination/Metals?", shape=diamond, style=filled, fillcolor="#E8F0FE"]; SubstrateSensitivity2 [label="Substrate Electron-Rich\nAromatic?", shape=diamond, style=filled, fillcolor="#E8F0FE"]; MetalFree [label="Use Metal-Free System\n(e.g., TEMPO/BAIB)", style=filled, fillcolor="#FCE8E6"]; Stahl [label="Use Stahl Protocol\n(Cu/TEMPO/Air)", style=filled, fillcolor="#E6F4EA"]; Anelli [label="Use Anelli Protocol\n(TEMPO/Bleach)", style=filled, fillcolor="#E6F4EA"]; Zhao [label="Use Zhao Protocol\n(TEMPO/NaClO₂)", style=filled, fillcolor="#E6F4EA"];

Start -> DesiredProduct; DesiredProduct -> SubstrateSensitivity [label="Aldehyde"]; DesiredProduct -> SubstrateSensitivity2 [label="Carboxylic Acid"];

SubstrateSensitivity -> Stahl [label="Yes"]; SubstrateSensitivity -> Anelli [label="No"];

SubstrateSensitivity2 -> Zhao [label="Yes"]; SubstrateSensitivity2 -> Anelli [label="No\n(use excess NaOCl\n+ phase transfer cat.)"];

SubstrateSensitivity -> MetalFree [label="Yes, Metal Sensitive"];

caption[label="Fig. 3: Decision workflow for selecting a TEMPO oxidation protocol.", shape=plaintext, fontcolor="#5F6368"]; }

Caption: Fig. 3: Decision workflow for selecting a TEMPO oxidation protocol.

Field Insights: Troubleshooting and Practical Considerations

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Reaction is sluggish or stalls | 1. Inactive bleach (NaOCl degrades over time).2. pH is too low.3. Insufficient mixing in biphasic systems.4. Catalyst poisoning (e.g., by amines). | 1. Use fresh, high-quality bleach or titrate to check concentration.2. Check and adjust pH to ~8.5-9 for Anelli protocol.[11]3. Increase stirrer speed for vigorous emulsification.4. Protect amine groups (e.g., as Boc) before oxidation. |

| Over-oxidation to carboxylic acid | 1. Reaction run for too long or at too high a temperature.2. pH is too high, promoting aldehyde hydrate formation.[18]3. Use of excess bleach. | 1. Monitor reaction closely by TLC/GC and quench immediately upon consumption of starting material.2. Maintain pH control, especially for aldehydes prone to hydration.3. Use only a slight excess (1.1-1.2 equiv) of NaOCl. |

| Chlorination of aromatic rings | High concentration of NaOCl with electron-rich substrates. | Switch to the Zhao protocol (TEMPO/NaClO₂) or a non-chlorinating system like Cu/TEMPO/Air or TEMPO/BAIB.[10] |

| Low yield after workup | Product is volatile or water-soluble. | For volatile aldehydes, use caution during solvent removal (in vacuo). For water-soluble products, perform multiple extractions or use continuous extraction. |

Safety is Paramount: Handling Reagents

While greener than many alternatives, TEMPO catalysis is not without hazards. A thorough risk assessment is mandatory.

-

TEMPO (and derivatives): Classified as a skin, eye, and respiratory irritant. Handle in a well-ventilated fume hood, wearing appropriate PPE including gloves and safety glasses.

-

Sodium Hypochlorite (Bleach): Corrosive. Causes severe skin burns and eye damage. Reacts with acids to produce toxic chlorine gas. Store away from acids and organic materials.

-

Sodium Chlorite (NaClO₂): Strong oxidizer. May intensify fire. Harmful if swallowed. Mixing with bleach or acids can generate explosive chlorine dioxide gas.[13][14] Always add separately and simultaneously to the reaction mixture.

-

Organic Solvents (DCM, Acetonitrile): Handle with care in a fume hood. DCM is a suspected carcinogen. Acetonitrile is flammable and toxic.

-

Aerobic Oxidations: The combination of flammable organic solvents and an oxygen atmosphere can create a fire or explosion hazard. While using ambient air is generally safe on a lab scale, using pure oxygen or running reactions at elevated temperatures requires stringent safety protocols, such as ensuring the reaction atmosphere remains below the lower explosion limit.[7]

Conclusion and Future Outlook

TEMPO-catalyzed oxidation has firmly established itself as an indispensable tool in the synthetic chemist's arsenal. Its mildness, selectivity, and adaptability have enabled the synthesis of complex molecules and streamlined manufacturing processes in the pharmaceutical and fine chemical industries. From the cost-effective Anelli protocol to the elegant and sustainable Stahl aerobic systems, there is a TEMPO-based solution for a vast range of synthetic challenges.

Future developments will likely focus on enhancing sustainability through the development of heterogeneous, recyclable TEMPO catalysts, expanding the scope of metal-free aerobic systems, and integrating these oxidations into continuous flow manufacturing processes for improved safety and scalability.[19][20] As the demand for greener and more efficient chemical synthesis grows, the principles of TEMPO catalysis will undoubtedly continue to inspire innovation.

References

-

Zhao, M., Li, J., Song, Z., Desmond, R., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1998). A novel and efficient TEMPO-catalyzed oxidation of primary alcohols to carboxylic acids with sodium chlorite. Tetrahedron Letters, 39(30), 5323-5326. [Link]

-

Bailey, W. F. (2010). Mechanism of the Copper/TEMPO-Catalyzed Aerobic Oxidation of Alcohols. Inorganic chemistry, 49(17), 7749-7751. [Link]

-

Marko, I. E., & Giles, P. R. (2010). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. Journal of the American Chemical Society, 132(4), 1195-1209. [Link]

-

Hoover, J. M., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(5), 16901-16910. [Link]

-

Tojo, G., & Fernández, M. I. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 79-99). Springer. [Link]

-

Stahl, S. S. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. Course Hero. [Link]

-

Hoover, J. M., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. ACS Publications. [Link]

-

Hinzmann, A., Stricker, M., et al. (2020). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry. [Link]

-

Li, C., et al. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. MDPI. [Link]

-

Gutmann, B., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. [Link]

-

Gao, S., et al. (2017). Copper-catalyzed aerobic oxidation of primary alcohols to carboxylic acids. Chemical Communications. [Link]

-

Bobbitt, J. M., & Merbouh, N. (2004). The TEMPO-Mediated Oxidation of Alcohols. Atlanchim Pharma Scientific Letter. [Link]

-

Anelli, P. L., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry. [Link]

- Zhao, M., et al. (1999). Oxidation of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO.

-

Sheldon, R. A. (2014). Anelli–Montanari protocol where oxidation of the alcohol takes place via the oxoammonium salt. ResearchGate. [Link]

-

Britton, J., & Raston, C. L. (2017). A biphasic oxidation of alcohols to aldehydes and ketones using a simplified packed-bed microreactor. PubMed. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). TEMPO Air Catalyst. Reagent Guides. [Link]

-

A-1 Products. (n.d.). TEMPO SAFETY DATA SHEET. [Link]

-

Chemistry with Caroline. (2023). Oxidation of Alcohols with Bleach in Organic Chemistry. [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society. [Link]

-

Hoover, J. M., Steves, J. E., & Stahl, S. S. (2012). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Nature Protocols. [Link]

-

Anelli, P. L., Montanari, F., & Quici, S. (2003). A General Synthetic Method for the Oxidation of Primary Alcohols to Aldehydes: (S)‐(+)‐2‐Methylbutanal. Organic Syntheses. [Link]

-

Koh, V. (2023). TEMPO: Oxidizing Alcohols Efficiently. Scribd. [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

-

Gutmann, B., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. ACS Publications. [Link]

-

ResearchGate. (n.d.). Substrate scope for the oxidation reaction. [Link]

-

Chem-Station. (2014). TEMPO Oxidation. [Link]

-

Reddit. (2024). TEMPO oxidation advice. r/Chempros. [Link]

-

Aztec Chemicals. (2015). Safety Data Sheet Tempo. [Link]

-

ResearchGate. (2025). The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant. [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. PMC. [Link]

-

Reddit. (2025). TEMPO oxidation troubles. r/Chempros. [Link]

-

Chemistry Stack Exchange. (2021). How can the oxidation of TEMPO be selective?. [Link]

-

YouTube. (2021). TEMPO oxidation || selective oxidising agent || solved problems. [Link]

-

ResearchGate. (2025). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. [Link]

-

MDPI. (2023). Optimization of TEMPO-Mediated Oxidation of Chitosan to Enhance Its Antibacterial and Antioxidant Activities. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. youtube.com [youtube.com]

- 4. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. jacobbeckham.weebly.com [jacobbeckham.weebly.com]

- 7. TEMPO Air Catalyst - Wordpress [reagents.acsgcipr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 11. reddit.com [reddit.com]

- 12. A General Synthetic Method for the Oxidation of Primary Alcohols to Aldehydes: (S)‐(+)‐2‐Methylbutanal | Semantic Scholar [semanticscholar.org]

- 13. US6127573A - Oxidaton of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO - Google Patents [patents.google.com]

- 14. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]

- 15. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. reddit.com [reddit.com]

- 19. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A biphasic oxidation of alcohols to aldehydes and ketones using a simplified packed-bed microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Tetramethylpiperidine Derivatives

Foreword: The Strategic Importance of Steric Hindrance